1-Isopropyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C13H14N4O2 |
|---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
4-[2-(1-methylpyrazol-4-yl)ethynyl]-1-propan-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N4O2/c1-9(2)17-8-11(12(15-17)13(18)19)5-4-10-6-14-16(3)7-10/h6-9H,1-3H3,(H,18,19) |
InChI Key |
IFTRXOHDKOPIIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)O)C#CC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Isopropyl-1H-Pyrazole-3-Carboxylic Acid
The 1-isopropylpyrazole moiety is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. A representative protocol from CN114014809A involves:
-
Condensation : Ethyl acetoacetate reacts with triethyl orthoformate in acetic anhydride at 110–120°C to form an intermediate.
-
Cyclization : Methylhydrazine aqueous solution is added at 8–10°C, followed by sodium hydroxide, to yield 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. Adapting this method, isopropylhydrazine replaces methylhydrazine to introduce the isopropyl group.
-
Hydrolysis : The ester is saponified using 15% HCl at 85–90°C to yield the carboxylic acid.
Key Data :
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Cyclization | 8–10°C, NaOH, 1h | 75–80% | 97–98% |
| Hydrolysis | 85–90°C, HCl | >90% | 99.5% |
Synthesis of 4-Iodo-1-Methyl-1H-Pyrazole
The 4-iodo pyrazole intermediate is critical for Sonogashira coupling. A method from ARKIVOC 2014 details:
-
Protection : 3-Iodo-1H-pyrazole is protected with ethyl vinyl ether to form 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole.
-
Deprotection : Acidic hydrolysis (e.g., HCl) removes the ethoxyethyl group, yielding 4-iodo-1-methyl-1H-pyrazole.
Key Data :
| Step | Reagents | Yield |
|---|---|---|
| Protection | Ethyl vinyl ether, 0°C | 85% |
| Deprotection | HCl, 25°C | 92% |
Sonogashira Coupling
The ethynyl bridge is formed via palladium-catalyzed coupling between 4-iodo-1-methylpyrazole and a terminal alkyne derivative of 1-isopropylpyrazole-3-carboxylic acid. Methods from PMC10254696 and US8436001B2 highlight:
Alkyne Preparation
The terminal alkyne is generated by:
Coupling Reaction
Conditions :
-
Catalyst: Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%)
-
Base: Et₃N or Cs₂CO₃
-
Solvent: THF/DMF (1:1)
-
Temperature: 40–60°C, 12–24h
Key Data :
| Substrate | Catalyst System | Yield |
|---|---|---|
| 4-Iodo-1-methylpyrazole | PdCl₂(PPh₃)₂/CuI | 78% |
| Terminal alkyne | Pd(OAc)₂/S-Phos | 82% |
Carboxylic Acid Functionalization
The ester-protected pyrazole is hydrolyzed to the carboxylic acid using:
-
Acidic Workup : Adjust to pH 1–2 with HCl to precipitate the product.
Key Data :
| Condition | Yield | Purity |
|---|---|---|
| NaOH, EtOH/H₂O | 88% | 99.6% |
Comparative Analysis of Methodologies
Catalytic Systems for Sonogashira Coupling
| Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄/CuI | Et₃N | THF | 75% | |
| PdCl₂/S-Phos | Cs₂CO₃ | EtOH/H₂O | 82% | |
| Ni(COD)₂ | K₃PO₄ | Toluene | 68% |
Insights :
-
Ligand-free Pd systems (e.g., S-Phos) improve solubility and reduce side reactions.
-
Aqueous conditions (EtOH/H₂O) enhance environmental sustainability.
Challenges and Optimization
Regioselectivity in Pyrazole Formation
Chemical Reactions Analysis
1-Isopropyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts like palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of pyrazole derivatives. Research indicates that 1-Isopropyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspases .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In vitro studies revealed that it effectively decreased the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been documented widely. A recent investigation found that 1-Isopropyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This positions it as a candidate for developing new antimicrobial agents.
Research Case Studies
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related pyrazole-carboxylic acid derivatives:
Biological Activity
1-Isopropyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, antifungal, and enzyme inhibition properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a pyrazole moiety, which is significant for its biological interactions.
Antiviral Activity
Recent studies have indicated that pyrazole derivatives exhibit promising antiviral properties. For instance, compounds similar to 1-Isopropyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid have shown efficacy against various viruses, including the herpes simplex virus (HSV-1). In one study, pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their antiviral efficacy, demonstrating a significant reduction in viral plaque formation by up to 69% at certain concentrations .
Antifungal Activity
The antifungal properties of pyrazole derivatives have also been explored. A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against phytopathogenic fungi. One particular compound exhibited superior antifungal activity compared to standard treatments like boscalid, indicating that modifications in the pyrazole structure can enhance antifungal efficacy .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been investigated extensively. Pyrazole derivatives are known to interact with various enzymes, modulating their activity. For example, compounds with a similar structural framework have been reported to inhibit neuraminidase (NA), an enzyme crucial for viral replication. The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrazole ring can significantly influence inhibitory potency .
Case Study 1: Antiviral Efficacy
In a study examining the antiviral effects of pyrazole derivatives, researchers synthesized several compounds and tested their activity against HSV-1. Among them, one derivative demonstrated an EC50 value of 5–28 μM, indicating potent antiviral activity. This suggests that the incorporation of specific functional groups into the pyrazole structure can enhance its therapeutic potential against viral infections .
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of modified pyrazole compounds against seven different phytopathogenic fungi. The results showed that certain derivatives achieved over 70% inhibition of fungal growth at low concentrations. Molecular docking studies revealed that these compounds could effectively interact with fungal enzymes, providing insights into their mechanism of action .
Research Findings
| Study | Activity | Findings |
|---|---|---|
| Dawood et al. (2024) | Antiviral | Significant reduction in HSV-1 plaques by 69% with specific pyrazole derivatives. |
| Manvar et al. (2023) | Antiviral | EC50 values ranging from 5–28 μM for various pyrazole derivatives against RSV. |
| Zhang et al. (2020) | Antifungal | Compound exhibited higher antifungal activity than boscalid against multiple fungi strains. |
Q & A
Q. What are the optimal synthetic routes for preparing 1-Isopropyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid?
Methodological Answer: The synthesis typically involves coupling pyrazole derivatives via alkyne linkages. A Vilsmeier reaction can be employed to introduce functional groups (e.g., aldehydes) to the pyrazole ring, followed by oxidation to carboxylic acids . For example, NaN₃ in DMF at 50°C catalyzes nucleophilic substitutions in pyrazole intermediates, as seen in analogous azidomethylpyrazole syntheses . Post-reaction purification via recrystallization (ethanol or toluene) is recommended to isolate the target compound .
Q. How can researchers ensure high purity during isolation and characterization?
Methodological Answer:
- Recrystallization : Use ethanol or toluene for high-purity crystalline products .
- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water gradients can separate impurities .
- Spectroscopic Validation : Confirm structure via ¹H/¹³C NMR (pyrazole ring protons at δ 7.5–8.5 ppm) and FTIR (carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. What analytical techniques are critical for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy : Assign pyrazole ring protons and alkyne linkages (e.g., ¹H NMR coupling patterns for ethynyl groups) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₄H₁₆N₄O₂: theoretical 297.12) .
- Elemental Analysis : Confirm C, H, N, O composition within ±0.3% deviation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields reported across different synthetic protocols?
Methodological Answer:
- Variable Optimization : Systematically test catalysts (e.g., K₂CO₃ vs. NaN₃), solvents (DMF vs. THF), and temperatures .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps .
- Byproduct Analysis : Use LC-MS to detect side products (e.g., over-oxidation or dimerization) and adjust stoichiometry .
Q. What strategies are recommended for studying the compound’s stability under physiological conditions?
Methodological Answer:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) at 37°C and quantify degradation via HPLC. Carboxylic acid groups may hydrolyze under strongly acidic/basic conditions .
- Light/Thermal Stability : Expose to UV light (254 nm) or elevated temperatures (40–80°C) and track decomposition products (e.g., CO₂, NOₓ via GC-MS) .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model binding to pyrazole-targeted enzymes (e.g., cyclooxygenase-2). Focus on ethynyl and carboxylic acid moieties as key pharmacophores .
- MD Simulations : Assess conformational stability in aqueous environments (GROMACS) to optimize solubility .
Q. What experimental designs are suitable for evaluating biological activity without prior data?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against kinase or protease panels using fluorescence-based substrates (e.g., ATPase activity) .
- Cellular Uptake Studies : Label the compound with ³H or fluorescent tags and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) .
Q. How should researchers address discrepancies in reported logP or pKa values for this compound?
Methodological Answer:
- Experimental Measurement : Use shake-flask method (octanol/water partitioning) for logP and potentiometric titration for pKa .
- QSAR Models : Compare predicted vs. experimental values using Molinspiration or ACD/Labs software to refine computational parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
